molecular formula C11H12BrN B8557762 5-(3-Bromo-phenyl)pentanenitrile

5-(3-Bromo-phenyl)pentanenitrile

Cat. No.: B8557762
M. Wt: 238.12 g/mol
InChI Key: OQDJISFFADIEQG-UHFFFAOYSA-N
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Description

5-(3-Bromo-phenyl)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with a 3-bromophenyl group at the fifth carbon. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bromine atom and aromatic ring, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-(3-bromophenyl)pentanenitrile

InChI

InChI=1S/C11H12BrN/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9H,1-3,5H2

InChI Key

OQDJISFFADIEQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

The table below compares 5-(3-Bromo-phenyl)pentanenitrile with structurally similar pentanenitrile derivatives:

Compound Name Substituent(s) Key Structural Features Molecular Weight (g/mol) Biological/Functional Relevance References
This compound 3-Bromophenyl at C5 Bromine at meta position on phenyl ring ~245.12* Potential intermediates in drug synthesis -
5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile 18F, 4-hydroxyphenyl groups at C2 and C3 Radiolabeled, ERβ-selective ligand ~297.30 PET imaging agent for breast cancer
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile 4-Bromo-3-fluorophenoxy at C5 Halogenated phenoxy group 272.12 Unspecified (likely synthetic intermediate)
5-(Methylthio)pentanenitrile Methylthio group at C5 Glucosinolate hydrolysis product ~129.23 Natural product in Brassica species
2,3-bis(4-hydroxyphenyl)pentanenitrile 4-hydroxyphenyl groups at C2 and C3 Diarylpropionitrile scaffold 267.33 Estrogen receptor modulator

*Calculated based on standard atomic weights.

Key Observations:

  • Halogen vs. Hydroxyl Groups : The bromophenyl group in the target compound enhances hydrophobicity compared to hydroxylated analogs like 2,3-bis(4-hydroxyphenyl)pentanenitrile, which are more polar and exhibit ERβ-binding activity .
  • Radiolabeled Derivatives : The 18F-labeled analog demonstrates how substituents (e.g., fluorine and hydroxyl groups) can be strategically placed for targeted biological applications .
  • Natural vs. Synthetic Derivatives: 5-(Methylthio)pentanenitrile, a natural nitrile from glucosinolate breakdown, contrasts with synthetic brominated variants in origin and reactivity .

Receptor Binding and Selectivity

  • ERβ-Selective Ligands : Compounds like 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile show high selectivity for estrogen receptor beta (ERβ), attributed to their diarylpropionitrile scaffold and hydroxyl group positioning. In vivo studies reveal preferential uptake in ERβ-rich tissues, such as the ovaries and prostate .
  • Multidrug Resistance (MDR) Modulation: Derivatives like 2-(3,4-dimethoxyphenyl)-2-(methylethyl)-5-[(anthr-9-yl)methylamino]pentanenitrile (MM 36) inhibit drug efflux pumps (e.g., P-glycoprotein) in cancer cells. Substituents such as anthryl groups enhance binding affinity to hydrophobic pockets in transmembrane domains .

Anticancer and Antioxidant Potential

  • Isothiocyanate-Related Nitriles : Compounds like 5-(methylsulfinyl)pentanenitrile, found in broccoli sprouts, are linked to antioxidant and chemopreventive effects via Nrf2 pathway activation. However, brominated aromatic nitriles may lack this bioactivity due to structural divergence .

Physicochemical Properties

Solubility and Lipophilicity

  • The bromophenyl group in this compound increases logP (estimated ~3.5) compared to hydroxylated (logP ~2.1) or methylthio-substituted (logP ~1.8) analogs, favoring membrane permeability but limiting aqueous solubility.
  • Radiolabeled derivatives (e.g., 5-[18F]fluoro analogs) balance lipophilicity with polar functional groups to optimize biodistribution .

Stability and Reactivity

  • Bromine’s electron-withdrawing effect enhances electrophilicity at the nitrile group, making the compound reactive toward nucleophiles (e.g., thiols or amines). This contrasts with methylthio-substituted nitriles, which are more stable under physiological conditions .

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